REACTION_CXSMILES
|
C1C2C(COC(=O)[NH:17][C:18]([CH2:41][O:42][P:43]([O:52]C3C=CC=CC=3)([O:45]C3C=CC=CC=3)=[O:44])([CH2:39][OH:40])[CH2:19][CH2:20][C:21]3[CH:26]=[CH:25][C:24]([C:27](=O)[CH2:28][CH2:29][CH2:30][CH2:31][C:32]4C=CC=[CH:34][CH:33]=4)=[CH:23][CH:22]=3)C3C(=CC=CC=3)C=2C=CC=1.C(=O)=O>>[NH2:17][C:18]([CH2:39][OH:40])([CH2:19][CH2:20][C:21]1[CH:22]=[CH:23][C:24]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])=[CH:25][CH:26]=1)[CH2:41][O:42][P:43](=[O:44])([OH:45])[OH:52]
|
Name
|
Compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(NC(CCC1=CC=C(C=C1)C(CCCCC1=CC=CC=C1)=O)(CO)COP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)=O
|
Name
|
barium hydroxyde-octahydrate
|
Quantity
|
1.8 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in acetic acid (95%; 5 ml)
|
Type
|
ADDITION
|
Details
|
diluted with water to a volume of 50 ml
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P4O10
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
NC(COP(O)(O)=O)(CCC1=CC=C(C=C1)CCCCCCCC)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |